molecular formula C17H25N3O2 B5622851 1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B5622851
M. Wt: 303.4 g/mol
InChI Key: XJAJWTNANPTVSB-UHFFFAOYSA-N
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Description

1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound that features a piperidine ring substituted with a 2-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 2-nitrobenzyl chloride with 4-piperidin-1-ylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides and a base such as sodium hydride (NaH).

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The nitro group can undergo reduction to form an amine, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine
  • 1-[(2-nitrophenyl)methyl]-4-methylpiperidine
  • 1-[(2-nitrophenyl)methyl]-4-phenylpiperidine

Uniqueness

1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-20(22)17-7-3-2-6-15(17)14-18-12-8-16(9-13-18)19-10-4-1-5-11-19/h2-3,6-7,16H,1,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAJWTNANPTVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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